2-Methyl-N-(pyridin-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide
Description
2-Methyl-N-(pyridin-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of an imidazo[1,2-a]pyridine core, which is known for its biological activity and ability to interact with various molecular targets.
Properties
IUPAC Name |
2-methyl-N-(pyridin-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-11-14(19-9-5-3-7-13(19)18-11)15(20)17-10-12-6-2-4-8-16-12/h2-9H,10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWLTCGXPIWFPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(pyridin-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide typically involves the following steps:
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Formation of the Imidazo[1,2-a]pyridine Core: : This can be achieved through a cyclization reaction involving 2-aminopyridine and a suitable aldehyde or ketone. For instance, a common method involves the use of 2-aminopyridine and acetophenone under oxidative conditions, often catalyzed by copper(I) iodide (CuI) and an oxidant like tert-butyl hydroperoxide (TBHP) .
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Introduction of the Carboxamide Group: : The carboxamide functionality can be introduced via amidation reactions. One approach involves the reaction of the imidazo[1,2-a]pyridine intermediate with an appropriate carboxylic acid derivative, such as an acyl chloride or anhydride, in the presence of a base like triethylamine (TEA) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(pyridin-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized at the methyl group to form a carboxylic acid derivative. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) .
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Reduction: : Reduction of the carboxamide group can yield the corresponding amine. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) .
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Substitution: : The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or halogens (Cl₂, Br₂) .
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: HNO₃ for nitration, Cl₂ or Br₂ for halogenation.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-Methyl-N-(pyridin-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide has a wide range of applications in scientific research:
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Chemistry: : Used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
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Biology: : Investigated for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development .
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Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to modulate specific molecular pathways makes it a promising lead compound .
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Industry: : Utilized in the development of new materials with specific properties, such as fluorescence or conductivity, due to its heterocyclic nature .
Mechanism of Action
The mechanism by which 2-Methyl-N-(pyridin-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The imidazo[1,2-a]pyridine core can bind to active sites of enzymes, inhibiting their activity, or interact with DNA, affecting gene expression. The specific pathways involved depend on the biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares the same core structure but lacks the carboxamide and pyridin-2-ylmethyl substituents.
2-Methylimidazo[1,2-a]pyridine: Similar structure but without the N-(pyridin-2-ylmethyl) and carboxamide groups.
N-(Pyridin-2-ylmethyl)imidazo[1,2-a]pyridine: Lacks the 2-methyl and carboxamide groups.
Uniqueness
2-Methyl-N-(pyridin-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the carboxamide group enhances its ability to form hydrogen bonds, increasing its binding affinity to biological targets. The pyridin-2-ylmethyl group provides additional sites for chemical modification, allowing for the development of derivatives with tailored properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
